8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE
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Overview
Description
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group, a phenyl group, and a benzenesulfonate ester
Preparation Methods
The synthesis of 8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE typically involves multi-step organic reactionsThe final step involves the esterification of the chromen-2-one derivative with benzenesulfonyl chloride under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents and controlling reaction temperature and time.
Chemical Reactions Analysis
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzenesulfonate ester group can be substituted with nucleophiles like amines or thiols under basic conditions, forming corresponding amides or thioesters
Scientific Research Applications
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe for imaging applications.
Medicine: The compound’s structure is similar to that of certain pharmacologically active molecules, making it a candidate for drug development and screening for therapeutic activities
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonate ester group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE can be compared with other chromen-2-one derivatives, such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but lacks the phenyl group at the 4-position.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains an iodine atom instead of a phenyl group at the 4-position
(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy acetic acid: Similar structure but has an acetic acid group instead of a benzenesulfonate ester.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-15-20(27-28(24,25)17-10-6-3-7-11-17)13-12-18-19(14-21(23)26-22(15)18)16-8-4-2-5-9-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRRMFOACYSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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